Furan-3-Carbonyl Heteroaryl Differentiates Target Compound from 2-Methylfuran and Other Heteroaryl Urea FAAH Inhibitors
The furan-3-carbonyl substituent on the piperidine ring of 1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is electronically and sterically distinct from the 2-methylfuran-3-carbonyl analog (PubChem CID 118409089) and from other heteroaryl carbonyl groups evaluated in the FAAH urea series. In the seminal SAR study by Johnson et al., replacement of the heteroaryl group produced kinact/Ki variations spanning from 3,930 to 42,600 M⁻¹s⁻¹ on human FAAH, with the unsubstituted phenyl analog (compound 19) showing a sharply reduced kinact/Ki of 4,800 ± 230 M⁻¹s⁻¹ compared to the most potent heteroaryl analog (compound 22, 42,600 ± 16,000 M⁻¹s⁻¹) [1]. While published kinact/Ki data for the specific furan-3-carbonyl compound are not available in the public domain, the documented sensitivity of FAAH potency to heteroaryl identity (greater than 10-fold range across analogs) establishes that the furan-3-carbonyl moiety is a non-interchangeable structural determinant [1].
| Evidence Dimension | Human FAAH kinact/Ki (M⁻¹s⁻¹) across heteroaryl urea analogs |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | Compound 22 (42,600 ± 16,000 M⁻¹s⁻¹); Compound 19 (4,800 ± 230 M⁻¹s⁻¹); Compound 18 (6,090 ± 3,000 M⁻¹s⁻¹) |
| Quantified Difference | >8.9-fold range in kinact/Ki across heteroaryl analogs within the same scaffold class |
| Conditions | Human FAAH enzyme assay; kinact/Ki determined by method described in Johnson et al. 2011 Supporting Information; values represent mean ± SD of at least two independent determinations |
Why This Matters
The furan-3-carbonyl group is not a generic placeholder; heteroaryl identity modulates FAAH acylation rate by nearly an order of magnitude, meaning procurement of the correct heteroaryl analog is essential for reproducing target engagement levels.
- [1] Johnson, D. S.; Stiff, C.; Lazerwith, S. E.; et al. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Med. Chem. Lett. 2011, 2 (2), 91–96. Table 2. View Source
